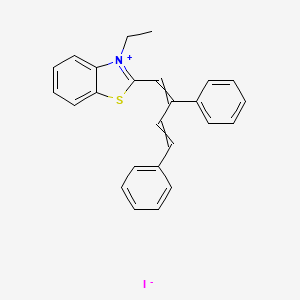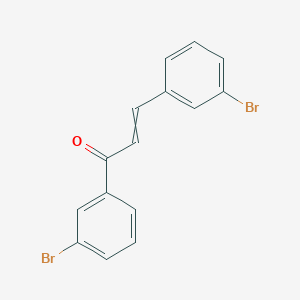![molecular formula C12H8ClNO9S3 B14346418 3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid CAS No. 90352-55-9](/img/structure/B14346418.png)
3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid is a complex organic compound characterized by the presence of multiple functional groups, including chlorosulfonyl, nitro, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonic acid group. The chlorosulfonyl group is then introduced through a reaction with chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction is used to introduce the chlorosulfonyl group onto the benzene ring.
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as ammonia.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Chlorosulfonic Acid: Used to introduce the chlorosulfonyl group.
Sulfuric Acid: Employed in the sulfonation process.
Nitric Acid: Utilized for the nitration of benzene.
Major Products Formed
Aminobenzene Derivatives: Formed through the reduction of the nitro group.
Substituted Benzenes: Resulting from various substitution reactions.
Scientific Research Applications
3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution, while the nitro group can participate in reduction reactions . The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
- Benzenesulfonic acid derivatives
- Nitrobenzene derivatives
Uniqueness
3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in
Properties
CAS No. |
90352-55-9 |
|---|---|
Molecular Formula |
C12H8ClNO9S3 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
3-(4-chlorosulfonyl-2-nitrophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H8ClNO9S3/c13-25(19,20)9-4-5-12(11(7-9)14(15)16)24(17,18)8-2-1-3-10(6-8)26(21,22)23/h1-7H,(H,21,22,23) |
InChI Key |
DISAKOKFMHVIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)







![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)

